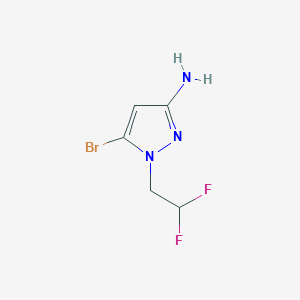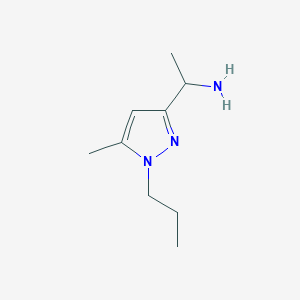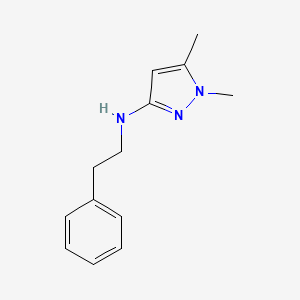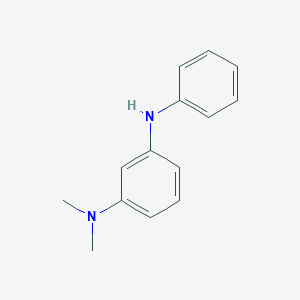
5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine: is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromine atom at the 5th position and a difluoroethyl group at the 1st position of the pyrazole ring
Métodos De Preparación
The synthesis of 5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the bromine atom: Bromination of the pyrazole ring is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the difluoroethyl group: This step involves the reaction of the brominated pyrazole with a difluoroethylating agent under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Análisis De Reacciones Químicas
5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material science: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological studies: It serves as a probe or ligand in biological assays to study the interaction with biomolecules.
Mecanismo De Acción
The mechanism of action of 5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparación Con Compuestos Similares
Similar compounds to 5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine include other brominated pyrazoles and difluoroethyl-substituted pyrazoles. These compounds may share some chemical properties but differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological or material properties.
List of similar compounds
- 5-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride
- 5-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide
Propiedades
Fórmula molecular |
C5H6BrF2N3 |
|---|---|
Peso molecular |
226.02 g/mol |
Nombre IUPAC |
5-bromo-1-(2,2-difluoroethyl)pyrazol-3-amine |
InChI |
InChI=1S/C5H6BrF2N3/c6-3-1-5(9)10-11(3)2-4(7)8/h1,4H,2H2,(H2,9,10) |
Clave InChI |
OXJNBEOIGYRHBY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N(N=C1N)CC(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2,3-Difluorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11739736.png)


![benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739761.png)
![3-methoxy-1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11739768.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739770.png)
![3-[(Methylamino)methyl]-1,2-oxazole-5-carbonitrile hydrochloride](/img/structure/B11739771.png)
![N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11739778.png)


![Ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate](/img/structure/B11739787.png)
![butyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11739798.png)
